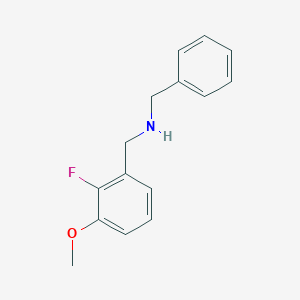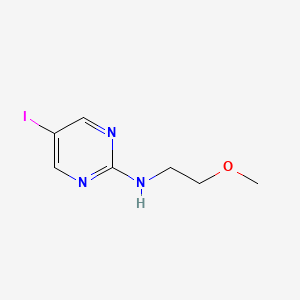
(3-Bromo-5-methylphenyl)(4-(dimethylamino)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-5-methylphenyl)(4-(dimethylamino)piperidin-1-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromine atom and a methyl group on a phenyl ring, which is connected to a piperidine ring substituted with two methyl groups and a carbonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylphenyl)(4-(dimethylamino)piperidin-1-yl)methanone typically involves multiple steps, starting with the bromination of 5-methylbenzene to introduce the bromine atom at the 3-position. Subsequent steps may include the formation of the piperidine ring and its functionalization with dimethylamino and carbonyl groups.
Industrial Production Methods
In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the methyl group to a carboxylic acid.
Reduction: : Reduction of the carbonyl group to an alcohol.
Substitution: : Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: : Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: : 3-Bromo-5-methylbenzoic acid.
Reduction: : 3-Bromo-5-methylphenyl(4-(dimethylamino)piperidin-1-yl)methanol.
Substitution: : Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Bromo-5-methylphenyl)(4-(dimethylamino)piperidin-1-yl)methanone: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
(3-Bromo-5-methylphenyl)(4-(dimethylamino)piperidin-1-yl)methanone: can be compared to other similar compounds, such as:
3-Bromo-5-methylphenyl)piperidin-1-yl)methanone: : Lacks the dimethylamino group.
3-Bromo-5-methylphenyl)(4-(methylamino)piperidin-1-yl)methanone: : Has a single methyl group instead of two on the nitrogen.
3-Bromo-5-methylphenyl)(4-(dimethylamino)piperidin-1-yl)ethanone: : Contains an ethanone group instead of a methanone group.
These comparisons highlight the unique structural features and potential advantages of This compound in various applications.
Propiedades
IUPAC Name |
(3-bromo-5-methylphenyl)-[4-(dimethylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-11-8-12(10-13(16)9-11)15(19)18-6-4-14(5-7-18)17(2)3/h8-10,14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFNDBYUJMHSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N2CCC(CC2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(6-Methylpyridin-3-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B7975711.png)
![3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline](/img/structure/B7975719.png)



![1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B7975753.png)


